molecular formula C19H15Cl2N3O2 B2806427 N-([2,4'-bipyridin]-4-ylmethyl)-2-(2,4-dichlorophenoxy)acetamide CAS No. 2034579-27-4

N-([2,4'-bipyridin]-4-ylmethyl)-2-(2,4-dichlorophenoxy)acetamide

Cat. No.: B2806427
CAS No.: 2034579-27-4
M. Wt: 388.25
InChI Key: FBWUTBPSNREBSC-UHFFFAOYSA-N
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Description

N-([2,4'-bipyridin]-4-ylmethyl)-2-(2,4-dichlorophenoxy)acetamide is a synthetic chemical compound offered for research and development purposes. This molecule is of significant interest in agrochemical and pharmaceutical research due to its hybrid structure, which incorporates two prominent pharmacophores. The compound features a 2,4-dichlorophenoxyacetamide moiety, which is analogous to the widely studied herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) . 2,4-D is a synthetic auxin that functions as a broadleaf herbicide by inducing uncontrolled growth in susceptible plants . The molecule also contains a [2,4'-bipyridin]-ylmethyl group, a structural motif found in molecules with various documented biological activities. Researchers are exploring this bipyridine-containing compound for its potential in novel herbicide development and in studying plant hormone mechanisms . Its applications may also extend to biochemical tool development for probing cellular processes. This product is provided for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2N3O2/c20-15-1-2-18(16(21)10-15)26-12-19(25)24-11-13-3-8-23-17(9-13)14-4-6-22-7-5-14/h1-10H,11-12H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBWUTBPSNREBSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCC(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

Key analogs and their properties are summarized below:

Compound Name Substituent on Acetamide Molecular Weight logP logSw (Solubility) Key Features
Target Compound [2,4'-Bipyridin]-4-ylmethyl Not Reported - - Bipyridin group for enhanced binding
2-(2,4-Dichlorophenoxy)-N-(4-methylphenyl)acetamide 4-Methylphenyl 310.18 4.486 -4.36 High lipophilicity, moderate solubility
N-[3,4-(Methylenedioxy)benzyl]-2-(2,4-dichlorophenoxy)acetamide (6a) 3,4-(Methylenedioxy)benzyl 354.0 (M+H)+ - - Piperonyl group for aromatic interactions
2-(2,4-Dichlorophenoxy)-N-(4-methylpyridin-2-yl)acetamide (533) 4-Methylpyridin-2-yl - - - Pyridine moiety for polarity

Key Observations:

  • The bipyridin group in the target compound likely increases molecular weight and aromaticity compared to simpler aryl substituents (e.g., 4-methylphenyl in ).
  • Analogs with polar groups (e.g., pyridin-2-yl in compound 533 ) may exhibit improved aqueous solubility, whereas lipophilic substituents (e.g., 4-methylphenyl ) enhance membrane permeability.
COX-2 Inhibition

Derivatives containing thiourea groups (e.g., 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamides) demonstrated superior COX-2 inhibition compared to 2,4-D, with docking scores indicating stronger enzyme binding . The bipyridin group in the target compound may further optimize binding through π-π stacking or hydrogen bonding in the COX-2 active site.

Auxin-like Activity

Compound 533 (2-(2,4-dichlorophenoxy)-N-(4-methylpyridin-2-yl)acetamide) is a synthetic auxin analog, mimicking 2,4-D in plant growth regulation . WH7 (2-(4-chloro-2-methylphenoxy)-N-(4-H-1,2,4-triazol-3-yl)acetamide) also exhibits auxin-like activity, suggesting that acetamide substituents critically influence plant hormone pathways . The bipyridin group in the target compound could modulate auxin receptor affinity, though empirical validation is needed.

Antihistamine/Anticholinergic Properties

N-(5-Amino-2-methoxyphenyl)-2-(2,4-dichlorophenoxy)acetamide and N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-(2,4-dichlorophenoxy)acetamide demonstrate diverse therapeutic activities, highlighting the scaffold’s versatility.

Structure-Activity Relationships (SAR)

  • Substituent Polarity : Polar groups (e.g., pyridin-2-yl) enhance solubility and target specificity, while lipophilic groups (e.g., 4-methylphenyl) improve bioavailability .
  • Aromaticity : Bipyridin and benzothiophen groups (e.g., ) may enhance binding to aromatic-rich enzyme active sites (e.g., COX-2).
  • Steric Effects : Bulky substituents (e.g., thiourea derivatives ) can hinder or optimize binding depending on the target’s active site geometry.

Q & A

Q. How can researchers resolve reproducibility issues in synthetic scale-up?

  • Methodological Answer :
  • Process optimization : Replace batch reactions with flow chemistry for consistent mixing and temperature control .
  • In-line monitoring : Use FTIR or PAT tools to track reaction progress and intermediates .
  • Purification refinement : Switch from column chromatography to recrystallization (e.g., ethanol/water) for higher batch consistency .

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